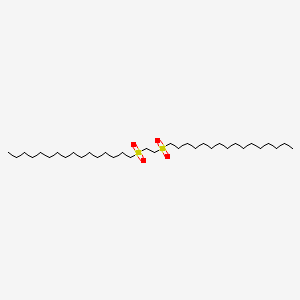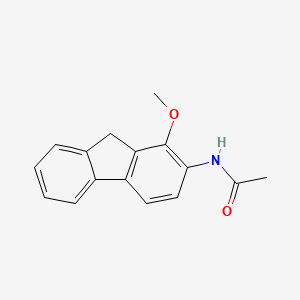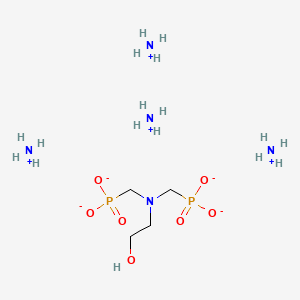
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a chlorophenethyl group, methoxy groups, and a methyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.
Substitution Reactions:
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or similar reagents.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the chlorophenethyl and methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups but without the chlorophenethyl and methyl groups.
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains the chlorophenethyl group but lacks the methoxy and methyl groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenethyl group, methoxy groups, and methyl group in the tetrahydroisoquinoline core makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63937-85-9 |
|---|---|
分子式 |
C21H27BrClNO2 |
分子量 |
440.8 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)propyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H26ClNO2.BrH/c1-23-12-11-16-13-20(24-2)21(25-3)14-18(16)19(23)6-4-5-15-7-9-17(22)10-8-15;/h7-10,13-14,19H,4-6,11-12H2,1-3H3;1H |
InChIキー |
BTFSCJCNYHKTAH-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



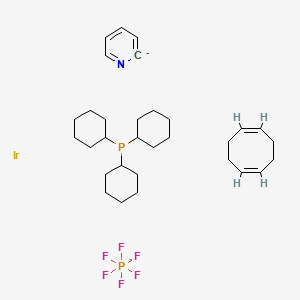
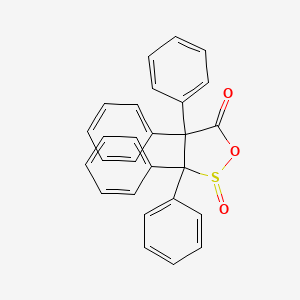
![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)

